

A Comprehensive Guide to the Spectroscopic Analysis of 4-Methylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methylisoxazole-3-carboxylic acid

Cat. No.: B1592054

[Get Quote](#)

Introduction

4-Methylisoxazole-3-carboxylic acid (CAS No. 215872-46-1) is a heterocyclic compound of interest in medicinal chemistry and drug development.^{[1][2]} The isoxazole scaffold is a key pharmacophore found in numerous biologically active molecules, prized for its role in shaping molecular conformation and participating in key binding interactions.^[2] A precise understanding of the structure and purity of **4-Methylisoxazole-3-carboxylic acid** is fundamental for its application in research and development. Spectroscopic analysis provides the definitive structural elucidation required for this purpose.

This technical guide offers an in-depth exploration of the expected spectroscopic signature of **4-Methylisoxazole-3-carboxylic acid**, covering Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present data but to provide a framework for its acquisition and interpretation. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently reproduce and interpret the spectroscopic data for this compound. While direct experimental spectra for this specific molecule are not universally published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.^[3]

For **4-Methylisoxazole-3-carboxylic acid**, a combination of ¹H and ¹³C NMR provides a complete picture of the proton and carbon framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the methyl, isoxazole ring, and carboxylic acid protons. The chemical shifts are influenced by the electronic environment of the isoxazole ring.^[4]

Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10.13	Broad Singlet	1H	-COOH
~8.5-9.0	Singlet	1H	H-5 (isoxazole)
~2.3-2.6	Singlet	3H	-CH ₃

Causality behind Predictions:

- Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift is concentration-dependent and can be confirmed by its disappearance upon D₂O exchange.^[5]
- Isoxazole Proton (H-5): The proton on the isoxazole ring is in an electron-deficient environment, leading to a downfield chemical shift.
- Methyl Protons (-CH₃): The methyl group attached to the isoxazole ring will appear as a singlet in the upfield region, typical for methyl groups on an aromatic system.

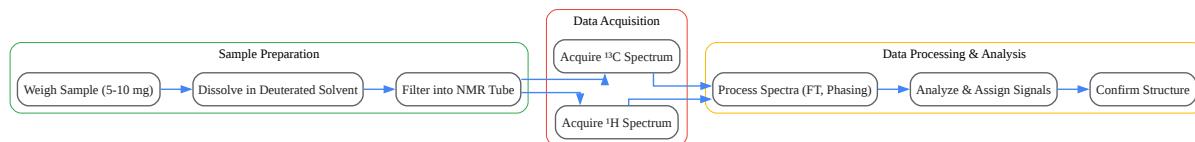
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment
~160-170	C=O (Carboxylic Acid)
~155-165	C-3 (Isoxazole)
~150-160	C-5 (Isoxazole)
~110-120	C-4 (Isoxazole)
~10-15	-CH ₃

Causality behind Predictions:

- Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum.[6]
- Isoxazole Carbons (C-3, C-4, C-5): The chemical shifts of the isoxazole ring carbons are influenced by the nitrogen and oxygen heteroatoms and the substituents. The carbon bearing the carboxylic acid (C-3) and the carbon adjacent to the oxygen (C-5) are expected to be the most downfield.
- Methyl Carbon (-CH₃): The methyl carbon will resonate in the typical aliphatic region, upfield.


Experimental Protocol for NMR Data Acquisition

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.[7]

- Sample Preparation:
 - Accurately weigh 5-10 mg of purified **4-Methylisoxazole-3-carboxylic acid**.
 - Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids to ensure solubility and observation of the acidic proton.
 - Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
- Instrument Setup and Data Acquisition:
 - Record spectra on a 400 MHz or higher field NMR spectrometer.[8]
 - For ^1H NMR, acquire data with a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8-16 scans are sufficient.[7]
 - For ^{13}C NMR, use a proton-decoupled pulse program. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which may range from several hundred to a few thousand depending on the sample concentration.

NMR Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for NMR-based structural elucidation of **4-Methylisoxazole-3-carboxylic acid**.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of **4-Methylisoxazole-3-carboxylic acid** will be dominated by absorptions from the carboxylic acid and the isoxazole ring.

Predicted FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Assignment
2500-3300	Strong, Very Broad	O-H stretch	Carboxylic Acid
1690-1760	Strong, Sharp	C=O stretch	Carboxylic Acid
1550-1650	Medium	C=N stretch	Isoxazole Ring
1400-1450	Medium	C=C stretch	Isoxazole Ring
1210-1320	Medium	C-O stretch	Carboxylic Acid
900-950	Medium, Broad	O-H bend	Carboxylic Acid

Causality behind Predictions:

- O-H Stretch: The most characteristic feature of a carboxylic acid is the extremely broad O-H stretching band, which is due to strong hydrogen bonding between molecules, often forming dimers.[5][9]
- C=O Stretch: A strong, sharp absorption for the carbonyl group is expected. Its exact position can indicate the extent of hydrogen bonding.[6]
- Isoxazole Ring Vibrations: The C=N and C=C stretching vibrations of the isoxazole ring will appear in the fingerprint region.
- C-O Stretch and O-H Bend: These vibrations are also characteristic of the carboxylic acid functional group.[9]

Experimental Protocol for FTIR Data Acquisition (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample. [10][11]

- Sample Preparation:
 - Thoroughly clean and dry an agate mortar and pestle.

- Add approximately 1-2 mg of **4-Methylisoxazole-3-carboxylic acid** and about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.[10]
- Gently grind the mixture until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption by the KBr.[12]
- Transfer the powder to a pellet-forming die.

- Pellet Formation and Data Acquisition:
 - Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[11]
 - Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of a blank KBr pellet.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .

FTIR Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for FTIR analysis of **4-Methylisoxazole-3-carboxylic acid** using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrum Data

For **4-Methylisoxazole-3-carboxylic acid** (Molecular Weight: 127.10 g/mol), the following fragments are predicted under electron ionization (EI).

m/z	Relative Intensity	Possible Fragment	Notes
127	Moderate	$[M]^+$	Molecular Ion
110	Moderate	$[M-OH]^+$	Loss of hydroxyl radical
82	High	$[M-COOH]^+$	Loss of carboxylic acid group
54	High	$[C_3H_2N]^+$	Fragmentation of isoxazole ring
45	Moderate	$[COOH]^+$	Carboxylic acid fragment

Causality behind Predictions:

- Molecular Ion ($[M]^+$): The peak corresponding to the intact molecule, radical cation.
- Loss of -OH and -COOH: Common fragmentation pathways for carboxylic acids.[\[13\]](#)
- Ring Fragmentation: The isoxazole ring can undergo characteristic cleavage, often involving the cleavage of the weak N-O bond, leading to smaller fragments.[\[14\]](#)[\[15\]](#)

Experimental Protocol for Mass Spectrometry Data Acquisition (Direct Inlet Probe)

For a solid sample like **4-Methylisoxazole-3-carboxylic acid**, a direct inlet probe is a suitable method for introducing the sample into the mass spectrometer.[\[16\]](#)[\[17\]](#)

- Sample Preparation:

- Load a small amount of the crystalline sample (less than 0.2 mg) into a capillary tube at the tip of the direct insertion probe.[16]
- Instrument Setup and Data Acquisition:
 - Insert the probe through the vacuum lock into the ion source of the mass spectrometer.
 - Use electron ionization (EI) at 70 eV.
 - Program the probe to heat gradually. This allows for fractional vaporization of the sample and any potential impurities.[18]
 - Acquire mass spectra over a suitable m/z range (e.g., 40-200 amu).

Mass Spectrometry Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometry analysis of **4-Methylisoxazole-3-carboxylic acid** via Direct Inlet Probe.

Conclusion

The structural elucidation of **4-Methylisoxazole-3-carboxylic acid** is readily achievable through a combination of NMR, FTIR, and Mass Spectrometry. This guide provides a predictive framework for the expected spectroscopic data and robust, field-tested protocols for their acquisition. By understanding the causality behind the expected spectral features and adhering to rigorous experimental methodology, researchers and drug development professionals can ensure the accurate characterization of this important heterocyclic compound, thereby upholding the principles of scientific integrity and advancing their research with confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-METHYLSOXAZOLE-3-CARBOXYLIC ACID Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 2. mdpi.com [mdpi.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. shimadzu.com [shimadzu.com]
- 11. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]
- 12. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. umimpact.umt.edu [umimpact.umt.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Note 58: Direct Probe Analysis and Identification of Multicomponent Pharmaceutical Samples via Electron Impact MS [sisweb.com]

- To cite this document: BenchChem. [A Comprehensive Guide to the Spectroscopic Analysis of 4-Methylisoxazole-3-carboxylic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1592054#spectroscopic-data-of-4-methylisoxazole-3-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com